molecular formula C4H3N2NaO B8786221 Sodium pyrazin-2-olate

Sodium pyrazin-2-olate

Cat. No.: B8786221
M. Wt: 118.07 g/mol
InChI Key: PXEGUCRXJYLKLJ-UHFFFAOYSA-M
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Description

Sodium pyrazin-2-olate is the sodium salt of pyrazine-2-carboxylic acid (CAS 98-97-5), a heterocyclic aromatic compound with the molecular formula C₅H₃N₂O₂Na. This compound features a pyrazine ring substituted with a carboxylate group at the 2-position, stabilized by a sodium ion. Pyrazine derivatives are widely studied for their coordination chemistry, pharmaceutical applications, and role in materials science. This compound is particularly notable for its enhanced solubility in polar solvents compared to its parent acid, making it valuable in synthetic chemistry and drug formulation .

Properties

Molecular Formula

C4H3N2NaO

Molecular Weight

118.07 g/mol

IUPAC Name

sodium;pyrazin-2-olate

InChI

InChI=1S/C4H4N2O.Na/c7-4-3-5-1-2-6-4;/h1-3H,(H,6,7);/q;+1/p-1

InChI Key

PXEGUCRXJYLKLJ-UHFFFAOYSA-M

Canonical SMILES

C1=CN=C(C=N1)[O-].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares sodium pyrazin-2-olate with analogous pyrazine derivatives:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
This compound Derived from 98-97-5 C₅H₃N₂O₂Na 142.07 (estimated) High in water, polar solvents Ligand synthesis, pharmaceuticals
Pyrazinamide 98-96-4 C₅H₅N₃O 123.11 Moderate in water Antitubercular drug
Pyrazine-2-carboxylic acid (Imp. A) 98-97-5 C₅H₄N₂O₂ 124.10 Low in water Intermediate in drug synthesis
2-[(Pyrazin-2-yl)amino]acetic acid 27955-54-0 C₆H₇N₄O₂ 153.14 Moderate in DMSO Biochemical research
2-Piperazin-1-ylpyrazine 34803-68-4 C₈H₁₁N₅ 177.21 Soluble in organic solvents Coordination chemistry, ligand design

Key Observations :

  • Solubility : this compound exhibits superior aqueous solubility compared to pyrazine-2-carboxylic acid due to its ionic nature .
  • Bioactivity : Unlike pyrazinamide, a frontline tuberculosis drug, this compound lacks direct antimicrobial activity but serves as a precursor in drug synthesis .
  • Coordination Chemistry : Both this compound and 2-piperazin-1-ylpyrazine act as ligands for transition metals, but the latter’s piperazine substituent enhances binding flexibility .

Pharmaceutical Relevance

  • Pyrazinamide: Directly inhibits Mycobacterium tuberculosis by disrupting membrane energetics.
  • Methylpyrazine-2-carboxylate (CAS 906810-37-5): A methyl ester derivative with antiviral properties, demonstrating how functionalization alters bioactivity compared to this compound .

Material Science

This compound is employed in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metals like Cu²⁺ and Fe³⁺. In contrast, sodium silicate (Table 4, ) serves as a binder in ceramics, highlighting divergent applications despite both being sodium salts .

Drug Formulation

The sodium salt form of pyrazine-2-carboxylic acid is preferred in tablet formulations over the free acid to enhance dissolution rates, a strategy also used for other carboxylate salts (e.g., sodium benzoate) .

Preparation Methods

Historical Context and Reaction Overview

The foundational synthesis of sodium pyrazin-2-olate traces back to Reuben G. Jones’ 1949 work, which introduced a double condensation reaction between α-aminoamides and 1,2-dicarbonyl compounds in alkaline media. This method remains pivotal due to its simplicity and scalability.

Reaction Components

  • α-Aminoamide : Typically derived from glycine or alanine.

  • 1,2-Dicarbonyl Substrate : Common reagents include glyoxal, methylglyoxal, or phenylglyoxal.

  • Base : Sodium hydroxide (NaOH) or tetraalkylammonium hydroxide.

Procedural Details

The reaction proceeds under cooled conditions (−50°C) to mitigate side reactions. A NaOH solution is added dropwise to a mixture of α-aminoamide hydrohalide and 1,2-dicarbonyl compound, facilitating cyclization. For example, phenylglyoxal and glycineamide hydrochloride yield 3,5-diphenylpyrazin-2(1H)-one, which is subsequently treated with NaOH to form the sodium salt.

Mechanistic Insights :

  • Condensation : The α-aminoamide’s amine group attacks the carbonyl carbon of the 1,2-dicarbonyl compound, forming an imine intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the amide oxygen generates the pyrazinone ring.

  • Deprotonation : NaOH abstracts the hydroxyl proton, yielding the sodium salt.

Alternative Synthesis Routes

One-Pot Synthesis from Bibenzoyl and Aminoacetamide

A streamlined one-pot method involves bibenzoyl, aminoacetamide hydrochloride, and NaOH in methanol.

Reaction Conditions

  • Solvent : Methanol.

  • Temperature : Reflux (65–70°C).

  • Base : NaOH (2.4 equivalents).

  • Yield : 88.7%.

Procedure :

  • Bibenzoyl, aminoacetamide hydrochloride, and NaOH are refluxed in methanol for 3–4 hours.

  • Acidification with HCl followed by neutralization with NaHCO₃ precipitates the product.

Industrial-Scale Synthesis Using Phase-Transfer Catalysts

Patented methods optimize yield and reduce waste through phase-transfer catalysts (PTCs) and cuprous chloride. Though originally developed for trichloropyridin-2-olate, analogous protocols apply to pyrazin-2-olate.

Key Parameters

  • Catalysts : PTC (e.g., phenylthiocarbamide) and CuCl.

  • Solvent : Orthodichlorobenzene.

  • Temperature : 138–142°C.

  • Yield : >85%.

Mechanistic Variations and Regioselectivity

Role of Base and Temperature

The choice of base (e.g., NaOH vs. tetraalkylammonium hydroxide) influences regioselectivity. For instance, tetrabutylammonium hydroxide favors 3,5-substituted pyrazinones, whereas NaOH promotes 5,6-substitution.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification. Methanol and ethanol balance reactivity and practicality.

Comparative Analysis of Preparation Methods

MethodReagentsConditionsYieldAdvantagesLimitations
Jones (1949)α-Aminoamide, 1,2-dicarbonyl, NaOH−50°C, alkaline medium70–80%High regioselectivityLow-temperature requirements
One-Pot (Bibenzoyl)Bibenzoyl, aminoacetamide, NaOHReflux in methanol88.7%Simplified purificationLimited to aryl-substituted products
Industrial (PTC)Trichoroacetic chloride, CuCl, PTC138–142°C, orthodichlorobenzene>85%Scalable, low wasteHigh-energy input

Industrial Applications and Scalability

Large-Scale Production

Industrial protocols prioritize cost-effectiveness and environmental compliance. For example, orthodichlorobenzene is recovered and reused, minimizing waste.

Pharmacological Relevance

This compound serves as a precursor to IP receptor agonists and antimicrobial agents. Its enhanced solubility (vs. pyrazin-2(1H)-one) facilitates aqueous-phase reactions .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Sodium pyrazin-2-olate, and how can reaction parameters (e.g., solvent, temperature) be optimized to improve yield and purity?

  • This compound is typically synthesized via nucleophilic substitution or condensation reactions involving pyrazine derivatives. For example, refluxing pyrazine-2-ol with sodium hydroxide in a polar aprotic solvent (e.g., DMF or 1,4-dioxane) under controlled pH conditions is a common method . Optimization involves iterative testing of stoichiometric ratios, reaction duration, and purification steps (e.g., recrystallization or column chromatography). Yield improvements may require adjusting solvent polarity to favor intermediate stabilization .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are they applied to confirm structural integrity?

  • Key techniques include:

  • X-ray crystallography : Resolves atomic-level structure and confirms the sodium coordination environment. SHELX software is widely used for refinement, though challenges like twinning may require alternative algorithms .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and confirm deprotonation at the pyrazine-2-ol site.
  • HPLC-MS : Validates purity and detects byproducts via retention time and mass-to-charge ratios .

Q. How does this compound’s stability vary under different storage conditions (e.g., temperature, humidity), and what precautions are critical for long-term integrity?

  • Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic analysis via TGA (thermal stability) and Karl Fischer titration (moisture uptake). This compound is hygroscopic; storage in desiccated, inert atmospheres (argon) is recommended. Degradation products (e.g., pyrazine-2-ol) are monitored via FTIR and HPLC .

Advanced Research Questions

Q. What mechanistic pathways explain the regioselectivity of this compound in nucleophilic aromatic substitution reactions, and how do pH and counterion effects influence reactivity?

  • Regioselectivity arises from the electron-withdrawing effect of the sodium-oxygen group, which activates specific ring positions. Mechanistic studies use isotopic labeling (e.g., 18^{18}O) and DFT calculations to map transition states. pH adjustments alter the nucleophile’s charge state, while counterions (e.g., K+^+ vs. Na+^+) modulate solubility and reaction kinetics .

Q. How can researchers resolve contradictions in crystallographic data when this compound derivatives exhibit polymorphism or disordered crystal packing?

  • Polymorph identification requires parallel crystallization trials with varied solvents. For disordered structures, high-resolution synchrotron data and SHELXL’s restraints (e.g., SIMU/DELU) improve refinement. Comparative analysis of unit cell parameters across studies helps distinguish true polymorphism from experimental artifacts .

Q. What strategies are effective in validating novel spectroscopic assignments for this compound complexes, particularly when conflicting interpretations arise in the literature?

  • Multi-technique validation is essential:

  • Cross-reference 1^1H-15^15N HMBC NMR with X-ray data to confirm heterocyclic bonding.
  • Use EPR for paramagnetic complexes to assess metal-ligand interactions.
  • Apply multivariate analysis (e.g., PCA) to reconcile discrepancies in FTIR peak assignments .

Q. How can the PICOT framework structure hypothesis-driven research on this compound’s catalytic applications?

  • P (Population): this compound as a catalyst.
  • I (Intervention): Comparison of catalytic efficiency vs. traditional bases (e.g., NaOH).
  • C (Comparison): Yield, enantioselectivity, and reaction time under identical conditions.
  • O (Outcome): Quantitative metrics (e.g., turnover number).
  • T (Time): Reaction kinetics over 24-hour periods.
  • This framework isolates variables for systematic optimization .

Methodological Considerations Table

Research AspectKey TechniquesCommon ChallengesMitigation Strategies
SynthesisReflux condensation, pH controlLow yield due to side reactionsOptimize solvent polarity; use scavengers
CharacterizationXRD, NMR, HPLC-MSPeak overlap in NMRApply 1^1H-13^13C HSQC for resolution
StabilityTGA, Karl FischerHygroscopic degradationStore under argon with molecular sieves
Mechanistic StudiesDFT, isotopic labelingComputational vs. experimental discrepanciesValidate with kinetic isotope effects

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